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molecular formula C11H9N3O2 B8586087 N-(3-nitrophenyl)pyridin-4-amine

N-(3-nitrophenyl)pyridin-4-amine

Cat. No. B8586087
M. Wt: 215.21 g/mol
InChI Key: RIXIAEQTZNQBKF-UHFFFAOYSA-N
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Patent
US07939546B2

Procedure details

A suspension of compound A3 (7.26 g, 33.7 mmol) and 10% Pd/C in MeOH was hydrogenated for 2 h, filtered through a pad of Celite, and solvent evaporated. The residue was recrystallized from MeOH/H2O to give A4 as a pale yellow powder (5.43 g, 83%): mp. (MeOH/H2O) 170-171° C. 1H NMR [(CD3)2SO] δ8.48 (bs, 1 H, NH), 8.14-8.12 (m, 2 H, H-2′&6′), 6.96 (t, J=7.9 Hz, 1 H, H-5), 6.86-6.84 (m, 2 H, H-3′ & 6′), 6.43 (t, J=2.0 Hz, 1 H, H-2), 6.32 (dd, J=7.8, 1.3H, 1 H, H-6), 6.26 (dd, J=7.8, 1.5 Hz, 1 H, H-4) 5.07 (br s, 2 H, NH2); HRMS (EI+) calc. for C11H11N3 (M+) m/z 185.0953, found 185.0945; Anal. calc. for C11H11N3.0.125 H2O: C, 70.5; H, 6.1; N, 22.5; found, C, 70.6; H, 6.0; N, 22.7%.
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[N:14]1[CH:13]=[CH:12][C:11]([NH:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([NH2:1])[CH:5]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
7.26 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite, and solvent
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from MeOH/H2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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